Methyl 5-amino-2-(trifluoromethyl)isonicotinate
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Overview
Description
Methyl 5-amino-2-(trifluoromethyl)isonicotinate: is a fluorinated organic compound with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the isonicotinate moiety, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-(trifluoromethyl)isonicotinate can be synthesized through various synthetic routes. One common method involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with methyl chloroformate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 5-amino-2-(trifluoromethyl)isonicotinate is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological activity. It serves as a model compound for investigating the interactions of fluorinated molecules with biological targets .
Medicine: The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for various applications, including the development of herbicides and insecticides .
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Methyl 2-amino-5-(trifluoromethyl)isonicotinate
- 2-Methyl-3-(trifluoromethyl)aniline
- Methyl 2-(trifluoromethyl)isonicotinate
Comparison: Methyl 5-amino-2-(trifluoromethyl)isonicotinate is unique due to the position of the amino and trifluoromethyl groups on the isonicotinate ring. This specific arrangement imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the amino group at the 5-position can influence the compound’s nucleophilicity and electrophilicity, making it suitable for specific synthetic applications .
Biological Activity
Methyl 5-amino-2-(trifluoromethyl)isonicotinate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring, which is common in many biologically active molecules. Its molecular formula is C8H8F3N2O with a molecular weight of approximately 220.15 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to its biological efficacy.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. This compound has shown promising activity against various pathogens. For instance, studies have demonstrated that similar compounds can effectively inhibit the growth of bacteria and fungi, suggesting that this compound may also possess significant antimicrobial capabilities.
Antitumor Activity
The compound has been investigated for its antitumor effects against various cancer cell lines. For example, it has been shown to exhibit cytotoxic activity against human breast cancer (MCF-7), liver cancer (SK-Hep-1), and gastric cancer (NUGC-3) cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Table 1: Summary of Antitumor Activity
The biological activity of this compound is attributed to its ability to interact with various biological targets. This includes inhibition of specific enzymes involved in tumor progression and microbial resistance mechanisms. The trifluoromethyl group enhances binding affinity to these targets, potentially leading to improved therapeutic outcomes .
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound, focusing on maintaining high yields and purity. Common methods include:
- Nucleophilic Substitution : The introduction of the amino group via nucleophilic substitution reactions.
- Trifluoromethylation : Utilizing reagents that introduce the trifluoromethyl group efficiently.
These methods not only facilitate the synthesis but also allow for the exploration of derivatives that may exhibit enhanced biological activities .
Case Study 1: Antimicrobial Activity Assessment
In a recent study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Cytotoxicity Evaluation
A cytotoxicity assay was conducted on various cancer cell lines using the MTT method. Results indicated that this compound exhibited dose-dependent cytotoxicity across multiple cell lines, with notable selectivity towards cancerous cells over normal cells .
Properties
Molecular Formula |
C8H7F3N2O2 |
---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
methyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-6(8(9,10)11)13-3-5(4)12/h2-3H,12H2,1H3 |
InChI Key |
ZMHPKDMGNWDOJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1N)C(F)(F)F |
Origin of Product |
United States |
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